molecular formula C24H26N2O4S B14803811 N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide

N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B14803811
M. Wt: 438.5 g/mol
InChI Key: SPQHSUSFFIITSE-UHFFFAOYSA-N
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Description

2-(2-isopropylphenoxy)-N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isopropylphenoxy group and a sulfonyl-substituted phenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-isopropylphenoxy)-N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-isopropylphenol with an appropriate halogenated acetamide under basic conditions to form the phenoxyacetamide intermediate. This intermediate is then reacted with a sulfonyl chloride derivative of 4-aminophenyl to yield the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-isopropylphenoxy)-N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-isopropylphenoxy)-N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-isopropylphenoxy)-N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signal transduction processes, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-isopropylphenoxy)-N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide
  • 2-(2-methylphenoxy)-N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide
  • 2-(2-ethylphenoxy)-N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide

Uniqueness

2-(2-isopropylphenoxy)-N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide is unique due to its specific isopropylphenoxy group, which may confer distinct steric and electronic properties compared to its analogs. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C24H26N2O4S

Molecular Weight

438.5 g/mol

IUPAC Name

N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-(2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C24H26N2O4S/c1-18(2)22-11-7-8-12-23(22)30-17-24(27)25-19-13-15-21(16-14-19)31(28,29)26(3)20-9-5-4-6-10-20/h4-16,18H,17H2,1-3H3,(H,25,27)

InChI Key

SPQHSUSFFIITSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3

Origin of Product

United States

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